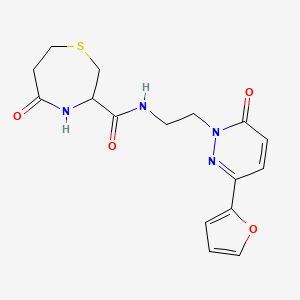

![molecular formula C9H14O3 B2783680 1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone CAS No. 16111-98-1](/img/structure/B2783680.png)

1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemically Amplified Resists for Photolithography

1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone is studied for its application in the development of chemically amplified photoresists. A novel class of ketal-protected chemically amplified photoresists, using poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (poly(DNMMA)) as a matrix polymer, showcases the potential of this compound derivatives in improving the sensitivity and performance of photoresists in semiconductor manufacturing. The ketal group in the polymer hydrolyzes under acid catalysis to yield alcohol functionalities and cyclopentanone, enhancing acid diffusion and thereby the photoresist's performance (Kim, Park, & Jang, 2000).

Advancements in Mechanochemistry

Mechanochemical research explores the potential of this compound derivatives for detoxifying expired pharmaceuticals, demonstrating a novel application beyond traditional chemical synthesis. Studies on ibuprofen indicate that mechanochemical treatments can induce degradation pathways leading to less toxic and pharmacologically inactive compounds. This innovative approach opens new avenues for safely disposing of expired or unused medications, reducing environmental impact and pharmaceutical waste management challenges (Andini et al., 2012).

Biodegradable Lubricants from Oleic Acid

Research into biolubricants has led to the synthesis of novel compounds derived from this compound, showcasing its utility in creating environmentally friendly lubricants. By synthesizing derivatives from oleic acid, researchers have developed potential biolubricant candidates that offer sustainable alternatives to conventional petroleum-based lubricants. These derivatives not only provide high performance but also contribute to reducing environmental pollution, highlighting the diverse applications of this compound in green chemistry and sustainable industrial practices (Kurniawan et al., 2017).

Synthesis of Spirobisnaphthalenes in Fungal Endophytes

A fascinating application of compounds related to this compound is their role in the synthesis of spirobisnaphthalenes from fungal endophytes. Spirobisnaphthalenes, such as those isolated from Rhytidhysteron sp., exhibit significant biological activities, including anti-inflammatory properties. This research underscores the potential of this compound and its derivatives in the discovery of new bioactive compounds with pharmaceutical applications, demonstrating the chemical's versatility and its role in bridging organic chemistry with biotechnology (Pudhom & Teerawatananond, 2014).

Eigenschaften

IUPAC Name |

1-(1,4-dioxaspiro[4.4]nonan-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)8-3-2-4-9(8)11-5-6-12-9/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYNVAVICIRXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC12OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)